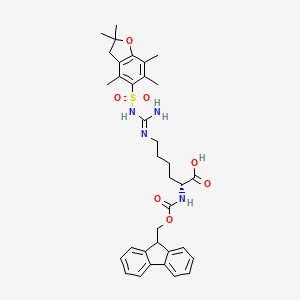

Fmoc-D-HoArg(Pbf)-OH

説明

BenchChem offers high-quality Fmoc-D-HoArg(Pbf)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-HoArg(Pbf)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2R)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39-33(36)37-17-11-10-16-29(32(40)41)38-34(42)45-19-28-25-14-8-6-12-23(25)24-13-7-9-15-26(24)28/h6-9,12-15,28-29H,10-11,16-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t29-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGZBRBJANHMLA-GDLZYMKVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-D-HoArg(Pbf)-OH: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Modified Amino Acids in Peptide Synthesis

In the landscape of modern drug discovery and development, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency, coupled with a favorable safety profile, make them attractive candidates for a wide range of diseases. The synthesis of these complex biomolecules, however, is a meticulous process that relies on the strategic use of protected amino acid derivatives. Among these, non-proteinogenic or "unnatural" amino acids play a pivotal role in designing peptides with enhanced stability, novel conformations, and improved pharmacokinetic properties. This guide provides a comprehensive technical overview of one such critical building block: Fmoc-D-HoArg(Pbf)-OH.

Fmoc-D-HoArg(Pbf)-OH is a cornerstone for the incorporation of D-homoarginine into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The D-configuration of the alpha-carbon confers resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids, thereby extending the in vivo half-life of the resulting peptide.[1] The homoarginine structure, with its extended side chain, offers unique possibilities for modulating receptor binding and biological activity. This document will delve into the chemical architecture of Fmoc-D-HoArg(Pbf)-OH, elucidate the rationale behind its protecting group strategy, and provide detailed protocols for its effective use in peptide synthesis.

The Chemical Architecture of Fmoc-D-HoArg(Pbf)-OH

The precise chemical structure of Fmoc-D-HoArg(Pbf)-OH is fundamental to its function in peptide synthesis. Each component of the molecule is strategically chosen to facilitate the controlled, stepwise assembly of a peptide chain.

The IUPAC name for Fmoc-D-HoArg(Pbf)-OH is (2R)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid.[2] The molecule is comprised of three key moieties: the D-homoarginine core, the Nα-Fmoc protecting group, and the side-chain Pbf protecting group.

Figure 1: A diagram illustrating the core components of Fmoc-D-HoArg(Pbf)-OH.

The D-Homoarginine Core

Homoarginine is a non-proteinogenic α-amino acid that is a homolog of arginine, containing an additional methylene group in its side chain.[3] This extended carbon chain differentiates it from the naturally occurring arginine.[] The "D" designation indicates that it is the dextrorotatory enantiomer, a stereoisomer of the more common L-amino acids.[1] This stereochemistry is a key feature for designing peptides with enhanced resistance to enzymatic degradation.

The Nα-Fmoc Protecting Group

The α-amino group of D-homoarginine is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a cornerstone of modern solid-phase peptide synthesis due to its base lability.[5] It remains stable during the peptide coupling reaction but can be readily and quantitatively removed by treatment with a mild base, typically a solution of piperidine in an organic solvent.[6] This orthogonality allows for the selective deprotection of the N-terminus at each cycle of peptide synthesis without affecting the acid-labile side-chain protecting groups.[1]

The Side-Chain Pbf Protecting Group

The guanidino group of the homoarginine side chain is highly basic and nucleophilic, necessitating protection to prevent unwanted side reactions during peptide synthesis.[7] The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a highly effective and widely used protecting group for this purpose.[8] The Pbf group is stable to the basic conditions used for Fmoc removal but is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the solid support.[9][10] The electron-rich nature of the Pbf group facilitates its cleavage, making it more acid-labile than older-generation sulfonyl-based protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl).[11]

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-D-HoArg(Pbf)-OH is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C35H42N4O7S | [2] |

| Molecular Weight | 662.8 g/mol | [2] |

| Appearance | White to off-white solid | [12][13] |

| Solubility | Soluble in polar organic solvents such as DMF and DMSO. | [7] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [12][14] |

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-HoArg(Pbf)-OH is a critical reagent for the incorporation of D-homoarginine into a growing peptide chain using the Fmoc/tBu strategy of SPPS. The general workflow involves the iterative addition of amino acids to a solid resin support.[1]

Figure 2: A generalized workflow for the incorporation of Fmoc-D-HoArg(Pbf)-OH in SPPS.

Step-by-Step Methodologies

1. Resin Preparation and Swelling:

-

Rationale: The solid support, typically a polystyrene-based resin, must be swollen in a suitable solvent to allow for efficient diffusion of reagents to the reactive sites.

-

Protocol:

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent, such as N,N-dimethylformamide (DMF), to the resin.

-

Allow the resin to swell for at least 30 minutes with gentle agitation.

-

2. Nα-Fmoc Deprotection:

-

Rationale: The Fmoc group on the N-terminus of the growing peptide chain must be removed to expose the free amine for the next coupling reaction.

-

Protocol:

-

Drain the solvent from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for a specified time (typically 5-20 minutes).

-

Drain the piperidine solution.

-

Repeat the piperidine treatment to ensure complete deprotection.

-

Thoroughly wash the resin with DMF to remove all traces of piperidine.

-

3. Coupling of Fmoc-D-HoArg(Pbf)-OH:

-

Rationale: The carboxylic acid of Fmoc-D-HoArg(Pbf)-OH is activated to form a reactive species that will readily form a peptide bond with the free N-terminal amine of the resin-bound peptide.

-

Protocol:

-

Dissolve Fmoc-D-HoArg(Pbf)-OH and a suitable coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA), to the activation mixture.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours) with agitation.

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., the Kaiser test).

-

Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF.

-

4. Final Cleavage and Deprotection:

-

Rationale: Once the desired peptide sequence has been assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups, including the Pbf group, are removed.

-

Protocol:

-

Wash the peptide-resin with a solvent such as dichloromethane (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water) to quench reactive carbocations generated during deprotection.

-

Add the cleavage cocktail to the dried peptide-resin.

-

Allow the cleavage reaction to proceed for 2-4 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Conclusion

Fmoc-D-HoArg(Pbf)-OH is an indispensable tool for the synthesis of peptides with enhanced therapeutic potential. Its well-defined chemical structure, featuring an orthogonal protecting group strategy, allows for its efficient and reliable incorporation into peptide sequences via solid-phase peptide synthesis. The D-stereochemistry provides resistance to proteolysis, while the homoarginine side chain offers unique structural and functional properties. A thorough understanding of the principles and protocols outlined in this guide will enable researchers and drug development professionals to effectively utilize this valuable building block in the creation of novel peptide-based therapeutics.

References

- The Chemistry Behind Fmoc-D-Arg(Pbf)-OH: Enabling Pharmaceutical Innovation. (n.d.).

- 154445-77-9 | Fmoc-Arg(Pbf)-OH. (n.d.). ChemPep.

- Fmoc-D-Arg(Pbf)-OH | Amino Acid Derivative. (n.d.). MedChemExpress.

- Fmoc-D-Arg(Pbf)-OH = 98.0 TLC 187618-60-6. (n.d.). Sigma-Aldrich.

- Safety Data Sheet: Fmoc-D-Arg(Pbf)-OH. (2010, July 14). AAPPTec.

-

Homoarginine. (n.d.). In Wikipedia. Retrieved from [Link]

- An In-depth Technical Guide to the Role of the Pbf Protecting Group in Cbz-D-Arg(Pbf)-OH. (n.d.). Benchchem.

- Fmoc-D-Homoarginine. (n.d.). BLD Pharm.

- 187618-60-6 | Fmoc-D-Arg(Pbf)-OH. (n.d.). ChemPep.

- Fmoc-D-Arg(Pbf)-OH [187618-60-6]. (n.d.). Aapptec Peptides.

- Fmoc-Arg(Pbf)-OH = 98.0 HPLC 154445-77-9. (n.d.). Sigma-Aldrich.

-

Fmoc-D-HoArg(Pbf)-OH | C35H42N4O7S. (n.d.). PubChem. Retrieved from [Link]

- Synthesis and Application of Fmoc-D-Arg(Pbf)-OH. (2022, November 11). ChemicalBook.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17).

- 1,2-Dimethylindole-3-sulfonyl (MIS), the Most Acid- Labile Sulfonyl-Protecting Group for the Side Chain of Arginine. (n.d.).

- Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. (n.d.). Green Chemistry (RSC Publishing).

- Why does Arginine for SPPS only need one protecting group on the guanidine? (2023, July 26). Reddit.

- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.

- Fmoc-Arg(Pbf)-OH [154445-77-9]. (n.d.). Aapptec Peptides.

- The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. (2019, November 22). Australian Journal of Chemistry.

-

What Are Fmoc Protecting Groups? (2025, May 19). Chemistry For Everyone [Video]. YouTube. Retrieved from [Link]

- Focus on FMOC chemistry. (n.d.). LGC Standards.

- CAS 32733-73-6 D-Homoarginine Hemisulfate. (n.d.). BOC Sciences.

- Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-homoargi. (n.d.). Chem-Impex.

- Nα-Boc-Nω-nitro-D-homoarginina. (n.d.). Chem-Impex.

- Homoarginine – Knowledge and References. (n.d.). Taylor & Francis.

- Fmoc-D-Arg(Pbf)-OH | Amino Acid Derivative. (n.d.). MedChemExpress.

Sources

- 1. chempep.com [chempep.com]

- 2. Fmoc-D-HoArg(Pbf)-OH | C35H42N4O7S | CID 99652918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Homoarginine - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 7. chempep.com [chempep.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. peptide.com [peptide.com]

- 11. DSpace [diposit.ub.edu]

- 12. medchemexpress.com [medchemexpress.com]

- 13. chemimpex.com [chemimpex.com]

- 14. medchemexpress.com [medchemexpress.com]

Technical Monograph: Physicochemical Properties & Synthetic Utility of Fmoc-D-HoArg(Pbf)-OH

[1]

Executive Summary

Fmoc-D-HoArg(Pbf)-OH (Fmoc-D-Homoarginine(Pbf)-OH) is a specialized, orthogonally protected amino acid derivative used in Solid Phase Peptide Synthesis (SPPS).[1] It serves two critical functions in modern peptidomimetic drug design:

-

Structural Modification: The homoarginine side chain (containing an extra methylene group compared to arginine) extends the guanidinium functional group, altering steric interactions and hydrogen bonding networks within receptor pockets.

-

Pharmacokinetic Enhancement: The D-configuration confers resistance to endogenous proteases, significantly extending the plasma half-life of therapeutic peptides.

This guide details the physicochemical profile, handling protocols, and synthetic methodologies required to integrate this residue into high-purity peptide sequences.

Molecular Architecture & Physicochemical Profile[1]

The molecule is designed for Fmoc/tBu SPPS strategies. It features the base-labile Fmoc group for N-terminal protection and the acid-labile Pbf group for side-chain guanidine protection.[1][2]

Table 1: Physicochemical Specifications

| Property | Specification |

| Systematic Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-omega-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-homoarginine |

| Common Name | Fmoc-D-HoArg(Pbf)-OH |

| CAS Number | 1313054-60-2 |

| Molecular Formula | C₃₅H₄₂N₄O₇S |

| Molecular Weight | 662.8 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, NMP, DMSO; Insoluble in Water |

| Purity (HPLC) | ≥ 98.0% |

| Chiral Purity | ≤ 0.5% L-enantiomer (typical COA spec) |

| Storage | +2°C to +8°C (Desiccated); Long-term at -20°C |

Structural Logic & Protection Strategy

The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is chosen over the older Pmc group due to its superior acid lability.[1][3] Pbf is cleaved rapidly by Trifluoroacetic Acid (TFA), which minimizes the exposure time of sensitive residues (like Trp or Met) to the harsh cleavage cocktail.

Figure 1: Orthogonal protection strategy of Fmoc-D-HoArg(Pbf)-OH.[1] The diagram illustrates the dual-protection mechanism allowing selective elongation (Fmoc removal) vs. final side-chain exposure (Pbf removal).[1]

Synthetic Utility in SPPS

Coupling Protocols

Due to the increased chain length of Homoarginine compared to Arginine, the side chain exhibits greater conformational flexibility but also slightly higher steric bulk. This can lead to difficult couplings, particularly if the preceding residue is bulky (e.g., Ile, Val, Thr).

Recommended Activation System:

-

Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1]

-

Rationale: This combination is superior to HOBt/HBTU for suppressing racemization, which is critical when working with D-amino acids to prevent reversion to the L-form or formation of diastereomers [1].[1]

-

Stoichiometry: 3-5 equivalents relative to resin loading.[1]

Protocol: Double Coupling Cycle

For sequences where D-HoArg is followed by a steric residue, a double coupling cycle is mandatory to prevent deletion sequences.[1]

-

Wash: DMF (3 x 1 min).

-

Deprotection: 20% Piperidine in DMF (1 x 1 min, 1 x 5 min).

-

Wash: DMF (5 x 1 min).

-

Coupling 1: Fmoc-D-HoArg(Pbf)-OH (3 eq), DIC (3 eq), Oxyma (3 eq) in DMF.[1] Reaction time: 45-60 min.

-

Wash: DMF (3 x 1 min).

-

Coupling 2: Repeat Step 4.

-

Capping (Optional): Acetic Anhydride/DIEA/DMF to terminate unreacted chains.

Cleavage & Deprotection (The Critical Step)[1]

The removal of the Pbf group generates a highly reactive sulfonyl cation. If not scavenged immediately, this cation will re-attach to electron-rich residues (Tryptophan, Methionine, Tyrosine), leading to permanent adducts (mass +252 Da).[1]

Optimized Cleavage Cocktail (Reagent K derivative):

-

TFA (Trifluoroacetic Acid): 82.5%[1]

-

Phenol: 5% (Scavenger for Tyr)[1]

-

Water: 5% (Hydrolysis of cations)[1]

-

Thioanisole: 5% (Scavenger for Met/Pbf cations)[1]

-

TIS (Triisopropylsilane): 2.5% (Hydride donor)[1]

Procedure:

-

Pre-chill the cleavage cocktail to 0°C.

-

Add to the resin-peptide matrix.

-

Allow to warm to room temperature and react for 2.5 to 3 hours . (Note: Pbf on Homoarginine may require slightly longer than Arginine due to the hydrophobic environment of the extra methylene group).

-

Precipitate in cold Diethyl Ether.

Troubleshooting & QC Analysis

When analyzing the crude peptide via LC-MS, be aware of specific spectral signatures related to D-HoArg.

Common Mass Shifts

| Observation | Mass Shift | Cause | Solution |

| Incomplete Pbf Removal | +252.3 Da | Cleavage time too short or TFA old. | Extend cleavage time; ensure fresh TFA. |

| Sulfonyl Adduct | +252.3 Da | Pbf cation alkylation on Trp/Tyr. | Increase Thioanisole/TIS concentration. |

| Deletion Sequence | -[Residue MW] | Incomplete coupling. | Use Double Coupling; switch to HATU/HOAt. |

Workflow Logic

The following diagram outlines the decision-making process for incorporating Fmoc-D-HoArg(Pbf)-OH into a difficult sequence.

Figure 2: Synthesis decision tree. This workflow enforces quality control steps (Kaiser Test) and adaptive coupling strategies to mitigate the steric challenges of the Homoarginine side chain.

References

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt.[1] Chemistry – A European Journal. [1]

-

PubChem Compound Summary. Fmoc-D-HoArg(Pbf)-OH (CID 99652918).[1][4] National Center for Biotechnology Information.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1] Chemical Reviews.

-

Carpino, L. A., et al. (1993). The Pbf group: A new arginine side-chain protecting group. Tetrahedron Letters.

Sources

- 1. (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-{N'-[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]carbamimidamido}pentanoic acid | C34H40N4O7S | CID 46737258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Fmoc-D-HoArg(Pbf)-OH | C35H42N4O7S | CID 99652918 - PubChem [pubchem.ncbi.nlm.nih.gov]

Optimizing Homoarginine Incorporation in Therapeutic Peptides: The Critical Role of the Pbf Protecting Group

Executive Summary

In the landscape of modern peptide therapeutics, L-Homoarginine (hArg) has emerged as a critical tool for enhancing the proteolytic stability and bioavailability of bioactive sequences. By extending the methylene bridge of the native arginine side chain, hArg introduces subtle steric bulk and alters hydrogen bonding networks without sacrificing the essential positive charge of the guanidinium moiety.

However, the successful incorporation of hArg relies entirely on the effective protection of its nucleophilic guanidine side chain. This guide analyzes the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, the industry standard for Fmoc solid-phase peptide synthesis (SPPS).[1] We explore why Pbf supersedes legacy protecting groups (Pmc, Mtr), detail the mechanistic pathways of its removal, and provide self-validating protocols to ensure high-fidelity synthesis of hArg-containing therapeutics.

The Chemical Imperative: The Guanidine Challenge

The side chain of homoarginine contains a guanidine group with a pKa of ~12.[2]5. In the context of SPPS, this group presents two primary synthetic risks if not adequately masked:

-

Nucleophilic Acylation: The electron-rich nitrogen atoms can attack activated carboxyl components during coupling, leading to branching or termination of the peptide chain.

-

Solubility & Aggregation: Unprotected guanidines can induce intermolecular H-bonding, leading to resin aggregation and difficult couplings.

The Evolution of Sulfonyl Protection

Early protection strategies utilized nitro (NO2) or tosyl (Tos) groups, but these required harsh cleavage conditions (HF) incompatible with modern acid-labile resins. The focus shifted to arylsulfonyl groups cleavable by Trifluoroacetic Acid (TFA).

-

Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): Stable but requires prolonged TFA treatment (up to 4-6 hours), damaging sensitive residues like Trp and Met.

-

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): An improvement over Mtr, but still prone to slow cleavage and significant side reactions with Tryptophan.

-

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The current gold standard. The introduction of the dihydrobenzofuran ring increases electron density, making the sulfonyl bond significantly more acid-labile.

Data Comparison: Pbf vs. Legacy Groups

The following table summarizes the kinetic and safety advantages of Pbf for Arginine/Homoarginine protection.

| Feature | Pbf (Recommended) | Pmc (Legacy) | Mtr (Obsolete) |

| Acid Lability | High (Fast cleavage) | Moderate | Low (Slow cleavage) |

| Cleavage Time (95% TFA) | 30–60 mins | 1–2 hours | 4–6 hours |

| Trp Alkylation Risk | Low (<5% without scavengers) | High (>15% without scavengers) | Very High |

| Atom Economy | High | Moderate | Moderate |

| Structure | Dihydrobenzofuran core | Chroman core | Benzene core |

Mechanistic Insight: The "Safety-Catch" Lability

The superiority of Pbf lies in its cleavage mechanism. Upon exposure to high concentrations of TFA (typically >90%), the Pbf group undergoes acid-catalyzed desulfonylation.

The oxygen atom in the dihydrobenzofuran ring donates electron density into the aromatic system, stabilizing the resulting carbocation intermediate. This stabilization lowers the activation energy for the cleavage of the sulfonyl-guanidine bond. Consequently, Fmoc-hArg(Pbf)-OH can be deprotected efficiently alongside the cleavage of the peptide from the resin, minimizing the exposure time of the peptide backbone to the harsh acidic environment.

Visualization: Pbf Protection & Deprotection Workflow

The following diagram illustrates the lifecycle of the Pbf group during the synthesis of a homoarginine-containing peptide.

Figure 1: The lifecycle of Pbf protection during SPPS. Note the critical role of scavengers in trapping the reactive sulfonyl cation intermediate.

Strategic Protocol: Synthesis & Cleavage

This protocol is designed for the synthesis of a difficult sequence containing hArg , Trp , and Met , utilizing Fmoc-hArg(Pbf)-OH .

A. Resin Loading & Coupling

-

Reagents: Fmoc-hArg(Pbf)-OH (3-5 eq), HATU (3-5 eq), DIEA (6-10 eq).

-

Solvent: DMF (NMP recommended for sequences >15 residues).

-

Procedure:

-

Dissolve Fmoc-hArg(Pbf)-OH and HATU in minimal DMF.

-

Add DIEA immediately prior to adding to the resin.

-

Reaction Time: 45–60 minutes. Note: hArg is sterically bulkier than Arg; do not shorten coupling time below 45 mins.

-

Validation: Perform a Kaiser Test (ninhydrin).[3] If not 100% negative (colorless), perform a second coupling (double couple).

-

B. The Critical Cleavage Step

The cleavage cocktail must be tailored to manage the Pbf cation.

Standard Cocktail (Reagent B):

-

TFA: 95%[4]

-

Triisopropylsilane (TIS): 2.5%

-

Water: 2.5%

-

Application: Standard peptides without Cys/Met/Trp.

High-Fidelity Cocktail (Reagent K - Modified):

-

Use when: Sequence contains hArg + Trp/Met/Cys.

-

Composition:

-

TFA: 82.5%

-

Phenol: 5% (Plasticizer/Scavenger)

-

Water: 5%[4]

-

Thioanisole: 5% (Accelerates removal of Pbf)

-

EDT (1,2-Ethanedithiol) or DODT: 2.5% (Critical for Met/Cys protection)

-

Protocol:

-

Wash resin with DCM (3x) to remove DMF traces.

-

Add cooled cleavage cocktail (10 mL per gram of resin).

-

Agitate at room temperature for 2–3 hours . Do not exceed 4 hours as Pbf removal is usually complete by 2 hours.

-

Precipitate filtrate in cold diethyl ether.

Troubleshooting & Quality Control

The Tryptophan Problem

The Pbf cation is an electrophile. If not scavenged, it will re-attach to the electron-rich indole ring of Tryptophan (Trp), creating a sulfonated impurity (+252 Da mass shift).

-

Prevention: Always use Fmoc-Trp(Boc)-OH rather than Fmoc-Trp-OH. The Boc group protects the indole nitrogen during the cleavage reaction, preventing Pbf attack.

Self-Validating Analytical Workflow

To ensure the integrity of the hArg residue, use the following LC-MS checkpoints:

-

Mass Check: Verify the parent mass.

-

hArg Mass Residue: 170.1 Da (vs Arg 156.1 Da).

-

Incomplete Deprotection: Look for +252.3 Da peaks (retained Pbf).

-

-

Chromatographic Resolution: hArg peptides often elute slightly later than their Arg counterparts due to the extra methylene hydrophobicity.

Visualizing the Scavenger Mechanism

The following diagram details how scavengers protect the peptide from the Pbf byproduct.

Figure 2: Competition kinetics between peptide side-reactions and scavenger trapping. High concentrations of scavengers (TIS/Thioanisole) drive the reaction towards the harmless byproduct.

References

-

Carpino, L. A., et al. (1993). "The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as a protecting group for arginine."[1][5][6][7] Tetrahedron Letters, 34(49), 7829-7832. Link

-

Fields, G. B., & Fields, C. G. (1993).[6] "Solvent effects on the coupling of Fmoc-amino acids." Tetrahedron Letters, 34(41), 6661-6664. Link

-

Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[1][5][6][8][9] Chemical Reviews, 109(6), 2455-2504. Link

-

Bachem. (n.d.). "Fmoc-hArg(Pbf)-OH Technical Data Sheet." Link

-

Sigma-Aldrich. (n.d.). "Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. scispace.com [scispace.com]

Technical Guide: Solubility and Handling of Fmoc-D-HoArg(Pbf)-OH in SPPS Solvents

The following technical guide details the solubility, handling, and application of Fmoc-D-HoArg(Pbf)-OH (Fmoc-D-Homoarginine(Pbf)-OH) in solid-phase peptide synthesis (SPPS).

Executive Summary

Fmoc-D-HoArg(Pbf)-OH is a critical non-standard amino acid derivative used to introduce D-homoarginine residues into peptide backbones. This modification extends the guanidino side chain by one methylene group compared to arginine, significantly altering the peptide's steric profile and increasing resistance to enzymatic degradation.

However, the combination of the hydrophobic Fmoc group, the bulky lipophilic Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group, and the extended alkyl side chain creates specific solubility challenges. While generally soluble in standard SPPS solvents like DMF (N,N-dimethylformamide) and NMP (N-methyl-2-pyrrolidone), improper handling can lead to incomplete dissolution, aggregation, or the formation of side-products such as

This guide provides a validated framework for solubilizing and utilizing Fmoc-D-HoArg(Pbf)-OH to ensure high coupling efficiency (>99%) and synthetic purity.

Molecular Characteristics & Solvent Compatibility[1][2]

Structural Impact on Solubility

The solubility profile of Fmoc-D-HoArg(Pbf)-OH is dictated by the competition between its polar amide/guanidino core and its hydrophobic protecting groups.

-

Fmoc Group: Provides aromatic hydrophobicity; generally soluble in organic solvents but prone to aggregation through

- -

Pbf Group: A bulky, electron-rich sulfonamide. While it protects the guanidine, it adds significant lipophilicity. This actually aids solubility in organic solvents compared to the free salt form but increases steric bulk, slowing down dissolution kinetics.

-

Homoarginine Side Chain: The extra methylene group (

) increases the hydrophobicity relative to standard Arginine.

Solvent Systems: DMF vs. NMP

| Feature | DMF (N,N-Dimethylformamide) | NMP (N-Methyl-2-pyrrolidone) |

| Solubility Rating | Excellent. Standard for Fmoc-AA derivatives. | Superior. Breaks aggregation better than DMF. |

| Viscosity | Low (0.92 cP). Fast diffusion into resin. | Higher (1.67 cP). Slower diffusion. |

| Stability | Good. Slow hydrolysis to dimethylamine. | Good, but can degrade Fmoc-AA over long storage (>24h). |

| Rec. Concentration | 0.2 M – 0.5 M | 0.2 M – 0.5 M |

| Use Case | Routine couplings; standard SPPS. | "Difficult" sequences; hydrophobic peptides; microwave SPPS. |

Expert Insight: While NMP offers slightly better solvation for hydrophobic residues, DMF is the recommended primary solvent for Fmoc-D-HoArg(Pbf)-OH due to its lower viscosity and cost-effectiveness, unless the peptide sequence itself is known to aggregate (e.g.,

Solubility Data & Limits

Based on analytical data for the enantiomer (Fmoc-L-hArg(Pbf)-OH) and structural analogs, the following solubility thresholds apply at

| Solvent | Concentration | Status | Notes |

| DMF | 0.5 M | Clearly Soluble | Standard working concentration for automated synthesizers. |

| DMF | > 0.8 M | Viscous/Saturation | Risk of precipitation; not recommended for automation. |

| NMP | 0.5 M | Clearly Soluble | Excellent stability; requires thorough mixing. |

| DMSO | ~0.15 M | Soluble | Used only as a co-solvent for extremely difficult sequences. |

Critical Note: "Clearly soluble" implies a transparent solution with no particulate matter. However, the rate of dissolution is slower than simple amino acids (e.g., Fmoc-Ala-OH). It often requires 2–5 minutes of vortexing or sonication to reach 0.5 M.

Validated Dissolution Protocol

This protocol ensures complete solubilization and prevents "false" solutions where micro-aggregates remain invisible to the naked eye but clog synthesizer lines.

Workflow Diagram

Caption: Step-by-step dissolution workflow for Fmoc-D-HoArg(Pbf)-OH to ensure synthesizer compatibility.

Step-by-Step Procedure

-

Calculation: Calculate the required volume for a 0.2 M to 0.5 M solution.

-

Example: 1.0 mmol (662.8 mg) in 2.0 mL DMF = 0.5 M.

-

-

Solvent Addition: Add the solvent in two portions. Add 70% of the calculated volume first.

-

Agitation: Vortex vigorously for 30 seconds. The powder may clump initially due to the Pbf group's lipophilicity.

-

Completion: Add the remaining 30% of solvent. Vortex again.

-

Sonication (If needed): If the solution remains cloudy or "oily" streaks are visible, sonicate in a water bath at

for 2 minutes. Do not exceed -

Filtration (Recommended): For automated synthesizers, filter the solution through a 0.45 µm PTFE syringe filter to remove any potential dust or undissolved micro-particles.

Stability & Side Reaction Risks

-Lactam Formation

A major risk with activated Arginine and Homoarginine derivatives is the intramolecular attack of the side-chain nitrogen onto the activated carboxyl group, forming a

Mechanism:

-

Carboxyl group is activated (e.g., by HATU/DIC).

-

The

(or -

It attacks the active ester, cyclizing and releasing the activating group.

Prevention Strategy:

-

Avoid Base Pre-incubation: Do not mix the amino acid with base (DIEA/NMM) significantly before adding to the resin.

-

Use Acidic Additives: Use Oxyma Pure or HOBt.

-

Activation Choice: DIC/Oxyma is superior to HATU/DIEA for minimizing lactamization in Arg/HoArg derivatives.

Solvent-Induced Degradation

In NMP , Fmoc-amino acids are less stable over long periods (days) compared to DMF.[2] NMP can contain amine impurities that slowly remove the Fmoc group, leading to double insertions (e.g., D-HoArg-D-HoArg).

-

Rule: Prepare solutions in NMP immediately before use. Do not store stock solutions in NMP for >24 hours.

References

-

Novabiochem (Merck). (n.d.). Fmoc-hArg(Pbf)-OH Product Specification. Retrieved from

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

- Albericio, F., & Tulla-Puche, J. (2008). The Status of the Art of Peptide Synthesis. CRC Press.

-

ChemicalBook. (2024). Fmoc-Arg(Pbf)-OH Properties and Solubility. Retrieved from

-

Bachem. (n.d.). Technical Note: Handling of Arginine Derivatives in SPPS. Retrieved from

Sources

Methodological & Application

Application Note: High-Fidelity Coupling of Fmoc-D-HoArg(Pbf)-OH in SPPS

Executive Summary

The incorporation of Fmoc-D-Homoarginine(Pbf)-OH (Fmoc-D-HoArg(Pbf)-OH) presents a unique convergence of synthetic challenges in Solid-Phase Peptide Synthesis (SPPS). Unlike standard amino acids, this residue combines the steric bulk of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group with the extended alkyl side chain of homoarginine (one methylene longer than arginine). Furthermore, the D-configuration necessitates stringent control over activation conditions to prevent racemization (epimerization) to the L-form.

This guide details a validated protocol utilizing DIC/Oxyma Pure activation, prioritized for its ability to suppress racemization and preventing

Chemical Challenges & Mechanistic Insight

The Steric & Kinetic Barrier

Homoarginine possesses a longer side chain than arginine, increasing the hydrodynamic radius of the activated species. When protected with the bulky Pbf group, the amino acid becomes significantly hindered.

-

Consequence: Slower diffusion into the resin matrix and reduced reaction rates at the N-terminus.

-

Risk: Incomplete coupling leads to deletion sequences (des-HoArg peptides).

Racemization of D-Isomers

D-amino acids are susceptible to base-catalyzed proton abstraction at the

-

Mechanism: High pH (caused by excess DIPEA/NMM) promotes the removal of the H

proton. -

Solution: Use neutral or slightly acidic activation environments (carbodiimide chemistry) rather than basic onium salts (HATU/HBTU) for the initial coupling.

Lactamization (Cyclization)

Similar to Arginine, activated Homoarginine can undergo intramolecular nucleophilic attack by the side-chain nitrogen onto the activated carbonyl, forming a lactam (cyclic byproduct).

-

Prevention: Rapid activation and immediate coupling are required. Avoid long pre-activation times.

Recommended Reagents & Materials

| Component | Recommendation | Rationale |

| Coupling Reagent | DIC (Diisopropylcarbodiimide) | Neutral activator; minimizes base-catalyzed racemization. |

| Additive | Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Superior to HOBt/HOAt in suppressing racemization; safer (non-explosive). |

| Solvent | DMF (Dimethylformamide) | Standard polarity required for solubility of Pbf-protected derivatives.[1] |

| Base | None (for DIC/Oxyma) | Critical: Do not add DIPEA/NMM when using DIC/Oxyma to preserve chirality. |

| Alternative | HATU / Collidine | Use only for difficult recouplings. Collidine is a weaker base than DIPEA, reducing racemization risk. |

Detailed Experimental Protocol

Resin Preparation

-

Selection: Use a low-loading resin (0.3 – 0.5 mmol/g) such as 2-Chlorotrityl Chloride (2-CTC) or Rink Amide MBHA to reduce steric crowding between peptide chains.

-

Swelling: Swell resin in DCM for 20 mins, then wash 3x with DMF.

Fmoc Deprotection

-

Treat resin with 20% Piperidine in DMF (v/v) containing 0.1M Oxyma Pure (to suppress aspartimide formation if Asp is present, and generally protect sensitive residues).

-

Cycle: 2 x 10 minutes.

-

Wash: DMF (5x), DCM (3x), DMF (3x). Ensure pH is neutral before coupling.

Activation & Coupling (The "Zero-Base" Method)

Target Stoichiometry: 4 equivalents (eq) relative to resin loading.

-

Dissolution: Dissolve Fmoc-D-HoArg(Pbf)-OH (4 eq) and Oxyma Pure (4 eq) in minimal DMF.

-

Note: Ensure complete dissolution. If cloudy, sonicate briefly at 30°C.

-

-

Activation: Add DIC (4 eq) to the amino acid solution.

-

Critical:Do NOT pre-activate for > 2 minutes. Long pre-activation promotes lactamization.

-

-

Addition: Immediately add the activated mixture to the resin.

-

Reaction Conditions:

-

Time: 60 – 90 minutes.

-

Temperature: Room Temperature (25°C).

-

Warning: Do not heat >40°C for D-amino acids as racemization follows Arrhenius kinetics.

-

Agitation: Continuous gentle shaking (do not vortex violently).

-

Monitoring

Perform a Kaiser Test (ninhydrin) on a few resin beads.

-

Colorless/Yellow: Coupling complete.

-

Blue/Purple: Incomplete coupling. Proceed to Recoupling.

Recoupling Strategy (If Kaiser is Positive)

If the first coupling fails, switch mechanistically to a faster, phosphonium/uronium based coupling, but control the base carefully.

-

Reagents: HATU (3.8 eq) / HOAt (4 eq) / Fmoc-D-HoArg(Pbf)-OH (4 eq).

-

Base: 2,4,6-Collidine (TMP) (8 eq). Avoid DIPEA.

-

Time: 45 minutes.

Visualized Workflows

Coupling Decision Logic

This flowchart illustrates the decision-making process for coupling sterically hindered D-amino acids.

Figure 1: Decision tree for the high-fidelity coupling of Fmoc-D-HoArg(Pbf)-OH, prioritizing racemization suppression via DIC/Oxyma.

Racemization Risk Mechanism

Understanding why base choice matters: The oxazolone pathway.

Figure 2: Mechanism of base-induced racemization. The "Direct Coupling" path (bottom) is favored by using DIC/Oxyma without tertiary amines.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Positive Kaiser Test (Blue) | Steric hindrance of Pbf group preventing access. | Perform a "Double Couple" using the Recoupling Strategy (HATU/Collidine). |

| Gelation of Resin | Aggregation of hydrophobic side chains. | Add Chaotropic Salts (e.g., 0.1M LiCl or KSCN) to the coupling mixture to disrupt H-bonds. |

| Precipitate in Coupling Vial | Low solubility of HoArg(Pbf) in pure DMF. | Add 10-20% NMP or DMSO to the coupling cocktail to improve solubility. |

| Des-HoArg Peak in MS | Lactam formation during activation. | Reduce pre-activation time to <1 min. Add amino acid to resin before adding DIC. |

References

-

Albericio, F., &yman, J. M. (2018). Coupling Reagents and Strategies in Solid Phase Peptide Synthesis. Iris Biotech GmbH.

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

-

CEM Corporation. Arg(Pbf) Coupling Optimization Application Note. (Extrapolated for HoArg).

-

Bachem. Technical Note: Prevention of Racemization in Peptide Synthesis.

-

RSC Advances. Successful Development of a Method for the Incorporation of Fmoc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis. (2020).[2][3]

Sources

Application Notes and Protocols: Recommended Activation Reagents for Fmoc-D-HoArg(Pbf)-OH

Introduction: Navigating the Challenges of Incorporating Pbf-Protected Homoarginine

In the landscape of solid-phase peptide synthesis (SPPS), the incorporation of non-proteinogenic amino acids is a critical strategy for modulating the pharmacological properties of synthetic peptides. Fmoc-D-HoArg(Pbf)-OH, a D-enantiomer of a homoarginine derivative, is a valuable building block for enhancing peptide stability against enzymatic degradation.[1][2] However, its successful incorporation into a growing peptide chain is not without challenges. The primary obstacles are twofold: the steric hindrance imparted by the bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the guanidino side chain, and the propensity of the activated amino acid to undergo intramolecular cyclization to form an inactive δ-lactam.[1][3][4]

This δ-lactam formation is a significant side reaction that effectively caps the peptide chain, leading to truncated sequences and diminished overall yield.[1] The bulky Pbf group, while essential for preventing side reactions at the guanidino function during synthesis, can also sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the peptide-resin, thereby slowing down the desired coupling reaction.[3][4]

This application guide provides a detailed analysis of recommended activation reagents for Fmoc-D-HoArg(Pbf)-OH, offering field-proven protocols designed to maximize coupling efficiency while minimizing side reactions. We will delve into the mechanistic rationale behind the selection of top-tier coupling reagents and provide step-by-step instructions for their effective use.

Mechanism of Activation and Rationale for Reagent Selection

The core principle of amino acid activation in SPPS is the conversion of the carboxylic acid moiety into a more reactive species that is susceptible to nucleophilic attack by the free amine of the growing peptide chain. The choice of activation reagent is paramount, especially for a sterically demanding and side-reaction-prone building block like Fmoc-D-HoArg(Pbf)-OH.

Here, we focus on three classes of highly efficient and widely adopted activation reagents: aminium/uronium salts (HATU, HBTU), and carbodiimides in conjunction with an additive (DIC/Oxyma).

Aminium/Uronium Salts: The Powerhouses of Coupling

Reagents such as HATU and HBTU are known for their high reactivity and speed.[5] They react with the Fmoc-amino acid in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), to form a highly reactive O-acylisourea intermediate, which then rapidly converts to an active ester (e.g., an OBt or OAt ester).[6]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is arguably one of the most powerful coupling reagents available.[5][7] Its superiority lies in the formation of a 7-azabenzotriazolyl (OAt) ester, which is more reactive than the corresponding benzotriazolyl (OBt) ester formed by HBTU.[6][7] The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction.[6][7] This makes HATU exceptionally well-suited for sterically hindered couplings.[4][7]

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a cost-effective and highly efficient reagent that has been a workhorse in SPPS for many years.[5][6] While slightly less reactive than HATU, it is more than adequate for most standard couplings and represents a reliable choice for the incorporation of Fmoc-D-HoArg(Pbf)-OH, especially when longer reaction times are permissible.

Carbodiimide/Additive System: A Strategy for Minimizing Side Reactions

The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with a nucleophilic additive like OxymaPure® (ethyl (hydroxyimino)cyanoacetate) offers a distinct advantage in mitigating the formation of the undesirable δ-lactam.

-

DIC/OxymaPure: This system operates via an in-situ activation mechanism. The DIC activates the amino acid, which is then immediately trapped by OxymaPure to form an active ester. This strategy avoids a prolonged pre-activation step where the activated Fmoc-D-HoArg(Pbf)-OH would be prone to intramolecular cyclization.[4] OxymaPure is a highly effective and non-explosive alternative to HOBt, demonstrating high coupling rates with minimal racemization.

Comparative Overview of Recommended Activation Reagents

| Reagent System | Class | Key Advantages | Considerations |

| HATU/HOAt/DIPEA | Aminium Salt | Highest reactivity, ideal for sterically hindered couplings.[4][7] | Higher cost compared to other reagents.[7] |

| HBTU/HOBt/DIPEA | Aminium Salt | Highly efficient, reliable, and cost-effective for standard couplings.[4][5] | Slightly less reactive than HATU. Pre-activation time should be minimized.[4] |

| DIC/OxymaPure | Carbodiimide/Additive | Minimizes δ-lactam formation through in-situ activation.[4] Safe (non-explosive) additive. | Generally requires slightly longer coupling times than aminium salts. |

Experimental Protocols

The following protocols are designed for a standard 0.1 mmol scale synthesis on a solid-phase resin. Reagent equivalents are calculated based on the initial resin loading.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for sequences where steric hindrance is anticipated or when maximum coupling speed is desired.

Materials:

-

Fmoc-deprotected peptide-resin (0.1 mmol)

-

Fmoc-D-HoArg(Pbf)-OH (0.5 mmol, 5 eq.)

-

HATU (0.48 mmol, 4.8 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a negative Kaiser test) and wash the resin thoroughly with DMF.

-

Activation Solution Preparation: In a separate vessel, dissolve Fmoc-D-HoArg(Pbf)-OH and HATU in DMF.

-

Activation: Add DIPEA to the activation solution and vortex briefly. Allow to pre-activate for no more than 1-2 minutes.

-

Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the resin.

-

Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test to monitor the reaction progress. If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.

-

Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin extensively with DMF.

Caption: Workflow for HATU-mediated coupling of Fmoc-D-HoArg(Pbf)-OH.

Protocol 2: Standard Coupling using HBTU

This protocol provides a reliable and cost-effective method for incorporating Fmoc-D-HoArg(Pbf)-OH.

Materials:

-

Fmoc-deprotected peptide-resin (0.1 mmol)

-

Fmoc-D-HoArg(Pbf)-OH (0.5 mmol, 5 eq.)

-

HBTU (0.48 mmol, 4.8 eq.)

-

HOBt (0.5 mmol, 5 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Preparation: As described in Protocol 1.

-

Activation Solution Preparation: In a separate vessel, dissolve Fmoc-D-HoArg(Pbf)-OH, HBTU, and HOBt in DMF.

-

Activation: Add DIPEA to the activation solution and vortex. Allow for a brief pre-activation of 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin.

-

Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. A double coupling is often recommended for arginine derivatives to ensure completion.[1]

-

Monitoring: Perform a Kaiser test.

-

Washing: As described in Protocol 1.

Protocol 3: Minimized Side-Reaction Coupling using DIC/OxymaPure

This protocol is specifically designed to suppress δ-lactam formation by employing an in-situ activation strategy.

Materials:

-

Fmoc-deprotected peptide-resin (0.1 mmol)

-

Fmoc-D-HoArg(Pbf)-OH (0.5 mmol, 5 eq.)

-

OxymaPure (0.5 mmol, 5 eq.)

-

N,N'-Diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq.)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Preparation: As described in Protocol 1.

-

Amino Acid/Additive Solution: In a separate vessel, dissolve Fmoc-D-HoArg(Pbf)-OH and OxymaPure in DMF.

-

Coupling (In-situ Activation): a. Add the Fmoc-D-HoArg(Pbf)-OH/OxymaPure solution to the reaction vessel containing the resin. b. Add the DIC solution to the reaction vessel.

-

Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

-

Monitoring: Perform a Kaiser test.

-

Washing: As described in Protocol 1.

Caption: Workflow for DIC/OxymaPure-mediated in-situ coupling.

Troubleshooting and Best Practices

-

Incomplete Coupling: If a positive Kaiser test persists, a second coupling (recoupling) is recommended. Simply repeat the coupling protocol with a fresh solution of activated amino acid. For particularly difficult sequences, increasing the equivalents of reagents or the reaction temperature (e.g., to 40-50°C) can be beneficial, though this may also increase the risk of side reactions.

-

Solvent Quality: Always use high-purity, peptide-synthesis-grade DMF. The presence of amines in lower-grade DMF can prematurely cleave the Fmoc group.

-

Double Coupling: For arginine derivatives, performing a routine double coupling is a prudent strategy to ensure the reaction goes to completion, especially when coupling to a sterically hindered N-terminus.[1]

-

Monitoring: While the Kaiser test is a reliable qualitative method, quantitative monitoring of Fmoc deprotection via UV absorbance can provide a more accurate assessment of reaction completion at each step.

Conclusion

The successful incorporation of Fmoc-D-HoArg(Pbf)-OH is readily achievable with the appropriate choice of activation reagent and a carefully executed protocol. For sequences prone to steric hindrance, HATU offers the highest reactivity and is the reagent of choice. For a balance of efficiency and cost-effectiveness, HBTU remains a robust option. To specifically address and minimize the side reaction of δ-lactam formation, the in-situ activation protocol with DIC/OxymaPure is highly recommended. By understanding the chemical principles behind these reagents and adhering to the detailed protocols provided, researchers can confidently synthesize high-quality peptides incorporating this valuable non-proteinogenic amino acid.

References

- BenchChem. (2025). A Comparative Analysis of Fmoc-D-Arg(Pbf)-OH and Fmoc-L-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis. BenchChem Tech Support.

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 4, 2026, from [Link]

- BenchChem. (2025). Application of Fmoc-Arg(Pbf)-OH in Automated Peptide Synthesizers: Application Notes and Protocols.

- Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Albericio, F., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.

- Torre, B., et al. (2020). Successful Development of a Method for the Incorporation of Fmoc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis using N-Butylpyrrolidinone (NBP) as Solvent. Green Chemistry.

- Royal Society of Chemistry. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent.

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

Sources

Optimizing Deprotection Strategies for Pbf-Protected Homoarginine in Fmoc Solid-Phase Peptide Synthesis

Introduction

Homoarginine (Har) is a non-proteinogenic amino acid differing from arginine by the presence of an extra methylene group in the side chain. Its incorporation into peptide sequences is increasingly common in the development of LHRH antagonists, antimicrobial peptides, and cell-penetrating peptides due to its ability to modulate potency, receptor selectivity, and enzymatic stability.

In Fmoc solid-phase peptide synthesis (SPPS), the guanidino group of Homoarginine is typically protected by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.[1][2] While the Pbf group is more acid-labile than its predecessor (Pmc), its removal generates a highly reactive sulfonyl cation.[1] If not efficiently scavenged, this cation causes irreversible modification of electron-rich residues (Tryptophan, Methionine, Tyrosine) and can lead to incomplete deprotection.[1]

This guide provides a validated protocol for the cleavage of Har(Pbf)-containing peptides, emphasizing the "High-Scavenger" approach required to mitigate the specific risks associated with bulky sulfonyl protecting groups.

Mechanism of Action & Chemical Challenges

The Pbf Cleavage Mechanism

The cleavage of the Pbf group is an acidolytic reaction driven by Trifluoroacetic Acid (TFA). The protonation of the sulfonamide nitrogen weakens the N-S bond, leading to the release of the peptide's guanidino group and the formation of a stable Pbf cation.

The Critical Challenge: The Pbf cation is an electrophile. In the absence of sufficient nucleophilic scavengers, it will attack:

-

Tryptophan (Trp): Leading to N-in- or C-2 sulfonation (mass shift +252 Da).[1]

-

Methionine (Met): Leading to alkylation.[1]

-

Tyrosine (Tyr): Leading to O-sulfonation.[1]

-

The Peptide Chain: Re-attaching to the deprotected Har, creating a dynamic equilibrium that prevents full deprotection.

Mechanistic Pathway Diagram[1][4]

Figure 1: Mechanism of Pbf removal showing the critical competition between scavenger capture and side-reaction alkylation.[1]

Cocktail Selection Guide

For peptides containing Homoarginine, the "Standard" cleavage cocktail (TFA/Water/TIS) is often insufficient due to the steric bulk of the Har side chain and the high propensity for Pbf re-attachment.

Table 1: Recommended Cleavage Cocktails

| Cocktail Name | Composition (v/v) | Application Context |

| Cocktail A (Standard) | 95% TFA, 2.5% TIS, 2.5% H₂O | Simple sequences. No Met, Cys, or Trp.[3] Single Har residue. |

| Cocktail K (Reagent K) | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Recommended for Har. Complex sequences containing Trp, Met, Cys, or Tyr.[1] Multiple Har residues.[4][5] |

| Cocktail R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Alternative for high-Arg/Har sequences if Phenol is unavailable.[1] |

Why Reagent K?

-

Thioanisole: Accelerates the removal of Pbf/Pmc groups via an

-type mechanism. -

EDT (1,2-Ethanedithiol): The most effective scavenger for t-butyl and trityl cations; prevents oxidation of Methionine.[1]

-

Phenol: Protects Tyrosine and Tryptophan from alkylation.

Detailed Experimental Protocol

Materials Required[1][2][4][8]

-

Resin: Dry peptidyl-resin (Fmoc-removed).[1]

-

Reagents: TFA (HPLC Grade), Thioanisole, Phenol (crystalline), 1,2-Ethanedithiol (EDT), Water (Milli-Q).[1]

-

Solvents: Diethyl Ether (cooled to -20°C), DCM.[1]

-

Equipment: Sintered glass funnel or synthesis column, rotary evaporator (optional), centrifuge.[1]

Step-by-Step Cleavage Procedure[1]

Step 1: Resin Preparation

-

Wash the resin with DCM (3 x 1 min) to remove traces of DMF (DMF can cause formylation of N-termini during cleavage).

-

Dry the resin under nitrogen flow or vacuum for at least 30 minutes. Note: Residual DCM reduces the acid concentration, slowing Pbf removal.

Step 2: Cocktail Preparation (Reagent K) Prepare fresh under a fume hood. For 1g of resin, prepare 10-20 mL of cocktail.

-

Weigh 0.5g Phenol into a flask.

-

Add 0.5 mL Water .

-

Add 0.5 mL Thioanisole .

-

Add 0.25 mL EDT (Stench! Use bleach to neutralize later).[1]

-

Add 8.25 mL TFA .

-

Swirl until phenol is fully dissolved.

Step 3: Cleavage Reaction

-

Add the cleavage cocktail to the dry resin.[5]

-

Agitate (orbit or rock) at room temperature (20-25°C).

-

Time:

Step 4: Precipitation & Isolation

-

Filter the resin to remove the solid support, collecting the filtrate in a 50 mL centrifuge tube.

-

Wash the resin with 1-2 mL of fresh TFA and combine with the filtrate.

-

(Optional) If volume is high, concentrate under nitrogen stream to ~5 mL.

-

Add cold Diethyl Ether (approx. 10x volume of TFA) dropwise. The peptide should precipitate as a white/off-white solid.[1]

-

Centrifuge at 3000g for 5 minutes at 4°C.

-

Decant the supernatant (contains scavengers and Pbf byproducts).

-

Resuspend the pellet in cold ether, vortex, and centrifuge again. Repeat this wash 3 times.

Step 5: Analysis

-

Dissolve the pellet in 10% Acetic Acid or Water/Acetonitrile (1:1).

-

Analyze via HPLC (C18 column) and ESI-MS.[1]

-

Checkpoint: Look for +252 Da adducts (Pbf on Trp) or +16 Da (Met oxidation).[1]

Workflow Visualization

Figure 2: Operational workflow for the cleavage and isolation of Har-containing peptides.

Troubleshooting & Optimization

Issue 1: Incomplete Pbf Removal (Mass +252 Da observed)

-

Cause: Equilibrium favors re-attachment; insufficient reaction time; high peptide concentration.

-

Solution:

-

Extend cleavage time to 4 hours.

-

Increase the volume of cocktail (dilution favors dissociation).

-

Switch from Cocktail A to Cocktail K immediately.

-

Issue 2: Tryptophan Modification[3][5]

-

Cause: Pbf cation attacking the indole ring.

-

Solution: Ensure Fmoc-Trp(Boc)-OH was used during synthesis (Boc protects the indole).[1] Use Reagent K (Phenol is critical here).[1]

Issue 3: Methionine Oxidation (Mass +16 Da)

-

Cause: Oxidation during cleavage or workup.

-

Solution: Ensure EDT is fresh. Perform the cleavage under a nitrogen blanket.

References

-

Carpino, L. A., et al. (1993).[1] "The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as an arginine side chain protectant."[1][2][4] Tetrahedron Letters, 34(49), 7829-7832.[1] Link[1]

-

Fields, C. G., & Fields, G. B. (1993).[6] "Minimization of tryptophan alkylation during 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis." Tetrahedron Letters, 34(42), 6661-6664.[1] Link

-

King, D. S., Fields, C. G., & Fields, G. B. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis."[2][7][4] International Journal of Peptide and Protein Research, 36(3), 255-266.[1] Link

-

Biotage Application Note. "How long should I let my cleavage reaction stir at room temperature?" Biotage Blog. Link

-

Merck/Sigma-Aldrich. "Cleavage and Deprotection Protocols for Fmoc SPPS."[1] Technical Library. Link

Sources

Application Note: Strategic Incorporation of Fmoc-D-HoArg(Pbf)-OH for the Development of Next-Generation Therapeutic Peptides

Introduction: The Imperative for Non-Canonical Amino Acids in Peptide Drug Design

The landscape of therapeutic development is increasingly dominated by peptides, prized for their high specificity and low off-target toxicity. However, native peptide sequences often face significant pharmacological hurdles, primarily rapid proteolytic degradation and clearance. A powerful and field-proven strategy to overcome these limitations is the site-specific incorporation of non-canonical amino acids.

This guide focuses on Fmoc-D-HoArg(Pbf)-OH , a sophisticated building block that leverages two key concepts in peptide medicinal chemistry:

-

D-Stereochemistry: The use of a D-amino acid enantiomer provides a steric shield against degradation by endogenous proteases, which are stereospecific for L-amino acids. This can dramatically extend the in-vivo half-life of a peptide therapeutic.[1][2][3]

-

Homoarginine Scaffolding: Homoarginine (HoArg), an analogue of arginine with an additional methylene group in its side chain, modifies the pKa and spatial presentation of the crucial guanidinium group.[4] This alteration can fine-tune receptor binding interactions and influence the peptide's overall conformation and solubility.[4][5]

Fmoc-D-HoArg(Pbf)-OH is engineered for seamless integration into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflows.[6] The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary α-amino protection, while the highly acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group shields the reactive guanidino side chain, creating an orthogonal protection scheme essential for high-fidelity peptide synthesis.[7][8]

Reagent Profile and Handling

Proper handling and storage of Fmoc-D-HoArg(Pbf)-OH are critical for ensuring successful and reproducible synthesis outcomes.

| Property | Value | Source |

| Chemical Name | N-α-Fmoc-D-homoarginine(Pbf)-OH | Internal Data |

| Molecular Formula | C₃₅H₄₂N₄O₇S | Derived |

| Molecular Weight | 662.8 g/mol | Derived |

| CAS Number | 210850-20-7 | Internal Data |

| Appearance | White to off-white solid | [9][10] |

| Storage Conditions | Store at –15 °C to –25 °C in a sealed container. Protect from moisture and light. | [9][10] |

Causality Behind Storage: The Fmoc group is susceptible to premature cleavage by ambient moisture and amines, while the overall compound can degrade with prolonged exposure to heat and light. Strict adherence to cold, desiccated storage is paramount to prevent the introduction of impurities that can terminate peptide chain elongation.

The Orthogonal Protection Strategy: A Deeper Look

The success of Fmoc-SPPS hinges on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions. Fmoc-D-HoArg(Pbf)-OH is a perfect embodiment of this principle.

The Role and Lability of the Pbf Group

The guanidino side chain of arginine and its analogues is strongly nucleophilic and must be protected to prevent deleterious side reactions during peptide coupling. The Pbf group is a sulfonyl-based protecting group favored for its high acid lability.[11]

Why Pbf is Superior to Older Analogues (e.g., Pmc):

-

Increased Acid Lability: The Pbf group is cleaved more rapidly and under milder acidic conditions (e.g., lower concentrations of trifluoroacetic acid, TFA) than previous-generation groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl).[11][12] This is crucial for synthesizing peptides containing other acid-sensitive residues (e.g., Tryptophan, post-translational modifications).

-

Reduced Side Reactions: During final cleavage, the carbocation scavenger systems are more effective at trapping the cleaved Pbf moiety, reducing the risk of re-alkylation of sensitive residues like tryptophan.[12]

Caption: Orthogonal protection scheme of Fmoc-D-HoArg(Pbf)-OH.

Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a target peptide on a 0.1 mmol scale. All steps should be performed in a dedicated peptide synthesis vessel with appropriate ventilation.

Step 1: Resin Swelling

-

Rationale: The polystyrene resin support must be fully swollen to ensure that all reactive sites are accessible to reagents.

-

Protocol:

-

Place an appropriate amount of resin (e.g., 167 mg of Rink Amide resin with a loading of 0.6 mmol/g) into the synthesis vessel.

-

Add dimethylformamide (DMF, 5 mL) and agitate gently for 1 hour at room temperature.[13]

-

Drain the DMF.

-

Step 2: Initial Fmoc Deprotection

-

Rationale: The N-terminal Fmoc group on the resin linker must be removed to expose the primary amine for coupling of the first amino acid.

-

Protocol:

Step 3: Coupling of Fmoc-D-HoArg(Pbf)-OH

-

Rationale: This step forms the peptide bond between the free amine on the resin and the carboxyl group of the activated Fmoc-D-HoArg(Pbf)-OH. In-situ activation with HBTU/DIPEA is a robust and rapid method.

-

Protocol:

-

In a separate vial, dissolve Fmoc-D-HoArg(Pbf)-OH (3 eq., 0.3 mmol, 199 mg) and HBTU (2.9 eq., 0.29 mmol, 110 mg) in 3 mL of DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol, 105 µL) to the activation mixture.

-

Immediately add the activated amino acid solution to the drained, swollen resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

-

Step 4: Coupling Completion Monitoring (Kaiser Test)

-

Rationale: This quality control step validates the protocol by confirming the absence of free primary amines, indicating the coupling reaction has proceeded to completion.

-

Protocol:

-

Take a small sample of resin beads (~2-3 mg) and wash with ethanol.

-

Add 2 drops of each Kaiser test reagent (A: Phenol in ethanol, B: KCN in pyridine, C: Ninhydrin in ethanol).

-

Heat at 100°C for 5 minutes.

-

Interpretation: Resin beads remain colorless or yellow = Complete coupling. Beads turn dark blue/purple = Incomplete coupling; recouple as per Step 4.3.

-

Step 5: Iterative Chain Elongation

-

Rationale: The peptide is built by repeating the deprotection and coupling cycles for each subsequent amino acid in the sequence.

-

Protocol:

-

To elongate the chain, return to Step 4.2 (using the standard Fmoc deprotection protocol) to remove the Fmoc group from the newly added D-HoArg residue.

-

Proceed with Step 4.3 and 4.4 for the next amino acid in the sequence.

-

Repeat this cycle until the full peptide sequence is assembled.

-

Caption: Standard workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis.

Step 6: Final Cleavage and Global Deprotection

-

Rationale: A strong acid cocktail simultaneously cleaves the completed peptide from the solid support and removes all acid-labile side-chain protecting groups, including Pbf from D-HoArg. Scavengers are essential to prevent side reactions.

-

Protocol:

-

Wash the final peptide-resin with DCM (5 x 5 mL) and dry under vacuum for 1 hour.[1]

-

Prepare a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water. (Caution: Work in a fume hood, wear appropriate PPE).

-

Add 5 mL of the cleavage cocktail to the dry resin and agitate for 2-3 hours at room temperature.[1]

-

Filter the resin and collect the filtrate containing the cleaved peptide into a 50 mL conical tube.[1]

-

Step 7: Peptide Precipitation and Isolation

-

Rationale: The peptide is insoluble in cold diethyl ether, allowing for its precipitation and separation from the soluble protecting group fragments and scavengers.

-

Protocol:

-

Add the TFA filtrate dropwise into a tube containing 40 mL of ice-cold diethyl ether.

-

Observe the formation of a white precipitate.

-

Centrifuge the mixture (e.g., 3000 x g for 10 min) to pellet the crude peptide.[1]

-

Decant the ether, wash the pellet with more cold ether, and centrifuge again.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]

-

The crude peptide can then be purified by reverse-phase HPLC (RP-HPLC) and characterized by mass spectrometry.

Applications and Therapeutic Context

The incorporation of D-homoarginine via Fmoc-D-HoArg(Pbf)-OH is a strategic choice for developing peptides in several therapeutic areas:

-

Antimicrobial Peptides (AMPs): Many AMPs exert their function by interacting with and disrupting anionic bacterial membranes.[14] The guanidinium group is a primary driver of this interaction. Using a D-enantiomer of HoArg enhances the peptide's stability against bacterial proteases, prolonging its antimicrobial action.[2]

-

Opioid Peptides: Research has shown that replacing arginine with homoarginine in opioid peptides like neo-endorphins can confer resistance to degradation by trypsin-like enzymes while maintaining or modulating receptor binding activity.[5]

-

Cell-Penetrating Peptides (CPPs): Arginine-rich sequences are hallmarks of CPPs. Modifying these sequences with D-HoArg can enhance their stability in biological fluids, improving their efficacy as delivery vectors for therapeutic cargo.[15]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Positive Kaiser Test after Coupling | 1. Steric hindrance. 2. Inefficient activation. 3. Poor resin swelling. | 1. Extend coupling time or switch to a more potent activator (e.g., HATU). 2. Use fresh, high-quality reagents. 3. Ensure resin is fully swollen before starting synthesis. |

| Low Final Yield | 1. Incomplete coupling at multiple steps. 2. Premature chain cleavage (acid-labile linker). 3. Loss of peptide during precipitation. | 1. Implement Kaiser testing after each coupling. Use capping to terminate failed sequences. 2. Ensure no acidic contaminants are present in DMF. 3. Ensure ether is sufficiently cold and allow adequate precipitation time. |

| Side Products in Final MS | 1. Deletion sequences from incomplete coupling. 2. Re-attachment of Pbf group to Trp during cleavage. 3. δ-lactam formation of HoArg.[16][17] | 1. Use capping (e.g., Ac₂O/DIPEA) after coupling. 2. Add a scavenger like 1,2-ethanedithiol (EDT) to the cleavage cocktail. 3. Use in-situ activation and avoid prolonged exposure to base. |

References

- ChemPep. (n.d.). 187618-60-6 | Fmoc-D-Arg(Pbf)-OH. Retrieved from ChemPep website. [https://www.chempep.com/products/fmoc-d-argpbf-oh-cas-187618-60-6]

- ETW International. (n.d.). Fmoc-Arg(Pbf)-OH | Protected Arginine for Peptide Synthesis. Retrieved from Baishixing website. [https://www.baishixing.cn/fmoc-arg-pbf-oh-cas-154445-77-9]

- Peptide Synthesis. (n.d.). Fmoc-Arg(Pbf)-OH | Protected Arginine for Peptide Synthesis - Amino Acid Derivatives. Retrieved from peptidesynthesis.com. [https://www.peptidesynthesis.com/fmoc-arg-pbf-oh]

- BenchChem. (2025). OH and Fmoc-L-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis. Retrieved from BenchChem website. [https://www.benchchem.com/product/b5839]

- Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [https://sites.uci.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Fmoc-D-Arg(Pbf)-OH: The Strategic Advantage in Peptide Therapeutic Design. Retrieved from pharmachemmfg.com. [https://www.pharmachemmfg.com/news/fmoc-d-arg-pbf-oh-the-strategic-advantage-in-peptide-therapeutic-design]

- Google Patents. (2004). WO2006040037A1 - Solid phase peptide sythesis. [https://patents.google.

- Royal Society of Chemistry. (n.d.). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2020/gc/d0gc02409a]

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from peptides.com. [https://www.peptides.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved from ChemPep website. [https://www.chempep.com/services/fmoc-solid-phase-peptide-synthesis]

- Futaki, S., et al. (2021). Use of homoarginine to obtain attenuated cationic membrane lytic peptides. Kyoto University Research Information Repository (KURENAI). [https://repository.kulib.kyoto-u.ac.jp/dspace/handle/2433/263102]

- National Center for Biotechnology Information. (2022). Arginine Homopeptide of 11 Residues as a Model of Cell-Penetrating Peptides in the Interaction with Bacterial Membranes. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9775376/]

- Google Patents. (2005). WO2007077112A1 - Methods for the synthesis of arginine-containing peptides. [https://patents.google.

- MDPI. (n.d.). 1,2-Dimethylindole-3-sulfonyl (MIS), the Most Acid- Labile Sulfonyl-Protecting Group for the Side Chain of Arginine. Retrieved from mdpi.com. [https://www.mdpi.com/1420-3049/22/10/1763]

- bioRxiv. (2025, June 17). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. [https://www.biorxiv.org/content/10.1101/2024.06.14.599059v1]

- Google Patents. (2018). WO2019234108A1 - Methods for the synthesis of arginine-containing peptides. [https://patents.google.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). The Role of Fmoc-Homoarginine in Modern Peptide Synthesis. Retrieved from pharmachemmfg.com. [https://www.pharmachemmfg.com/news/the-role-of-fmoc-homoarginine-in-modern-peptide-synthesis]

- Izdebski, J., et al. (2007). Synthesis and biological activity of homoarginine-containing opioid peptides. Journal of Peptide Science, 13(1), 27-30. [https://pubmed.ncbi.nlm.nih.gov/16967435/]

- MDPI. (n.d.). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Retrieved from mdpi.com. [https://www.mdpi.com/1422-0067/23/19/11927]

- MDPI. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Retrieved from mdpi.com. [https://www.mdpi.com/1422-0067/22/22/12474]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and biological activity of homoarginine-containing opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. chempep.com [chempep.com]

- 8. WO2006040037A1 - Solid phase peptide sythesis - Google Patents [patents.google.com]

- 9. Fmoc-Arg(Pbf)-OH | Protected Arginine for Peptide Synthesis | Baishixing [aminoacids-en.com]

- 10. Fmoc-Arg(Pbf)-OH | Protected Arginine for Peptide Synthesis | Baishixing | ETW [etwinternational.com]